Bienvenue dans la boutique en ligne BenchChem!

(R)-bambuterol

Asthma Bronchodilation β2-adrenoceptor

Procure (R)-Bambuterol (CAS 788821-30-7) not racemic bambuterol. The R-enantiomer delivers ~2x bronchodilator potency with reduced cardiac effects, inhibits human BChE ~5x faster across all major variants, and shows significantly superior colitis amelioration in preclinical models. Racemic material introduces an inactive (S)-isomer that confounds dose-response, PK modeling, and mechanistic interpretation. For chiral SAR, enantioselective metabolism studies, or enantiopure formulation development, only optically pure (R)-bambuterol (≥98% purity, ≥99% ee) ensures experimental integrity.

Molecular Formula C18H29N3O5
Molecular Weight 367.4 g/mol
CAS No. 788821-30-7
Cat. No. B1240157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-bambuterol
CAS788821-30-7
Molecular FormulaC18H29N3O5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O
InChIInChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m0/s1
InChIKeyANZXOIAKUNOVQU-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Bambuterol (CAS 788821-30-7): A Single Enantiomer Prodrug with Defined Stereochemical Identity for Preclinical and Translational Research


(R)-Bambuterol is the single (R)-enantiomer of bambuterol, a biscarbamate ester prodrug of the selective β2-adrenoceptor agonist terbutaline [1]. As an optically pure enantiomer with CAS 788821-30-7, it is distinguished from the clinically available racemic bambuterol (RS-bambuterol) by its defined stereochemistry at the chiral β-hydroxy position [2]. The compound functions through dual mechanisms: it undergoes stereoselective hydrolysis by butyrylcholinesterase (BChE) to release the active bronchodilator terbutaline, while also acting as a selective inhibitor of BChE itself [3]. This defined enantiomeric identity is essential for research applications requiring precise stereochemical control and for studies investigating chiral discrimination in prodrug activation, receptor pharmacology, or off-target liability profiling.

(R)-Bambuterol Procurement Rationale: Why Racemic Bambuterol or (S)-Bambuterol Cannot Substitute for the R-Enantiomer in Rigorous Research


Racemic bambuterol contains equal proportions of (R)- and (S)-enantiomers, but the two stereoisomers are not pharmacologically equivalent. (R)-Bambuterol demonstrates substantially higher potency in bronchodilation assays, with the (S)-enantiomer being ineffective in relaxing airways [1]. In cholinesterase inhibition studies, (R)-bambuterol inhibits human BChE approximately five times faster than (S)-bambuterol [2]. In a mouse colitis model, (R)-bambuterol produced significantly better disease amelioration than either (RS)-bambuterol or (S)-bambuterol [3]. Procurement of racemic bambuterol introduces an inactive or less potent stereoisomer that may confound dose-response relationships, complicate pharmacokinetic modeling, and obscure mechanistic interpretation in studies requiring precise chiral pharmacology. For applications where stereochemical purity is critical—including structure-activity relationship studies, chiral pharmacokinetic investigations, and development of enantiopure formulations—generic substitution with the racemate fundamentally compromises experimental integrity.

(R)-Bambuterol Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Racemate and (S)-Enantiomer


Bronchospasmolytic Potency: (R)-Bambuterol Demonstrates Approximately 2× Greater Potency than Racemic Bambuterol in Guinea Pig Model

In conscious guinea pigs exposed to aerosol histamine challenge, (R)-bambuterol exhibits approximately twice the bronchospasmolytic potency of racemic (RS)-bambuterol, while (S)-bambuterol is ineffective in relaxing the airways [1]. The patent literature specifies that (R)-bambuterol is 'about twice as potent as racemic bambuterol in treatment of asthma, but has less inotropic and chronotropic effects' [2]. This potency advantage is coupled with reduced cardiac effects, indicating a therapeutically favorable separation between bronchial efficacy and cardiac liability. The stereoselectivity is consistent with the broader class pattern wherein R-isomers of β2-agonists (including terbutaline) are more potent than S-isomers [2].

Asthma Bronchodilation β2-adrenoceptor Preclinical pharmacology

Human Butyrylcholinesterase Inhibition Kinetics: (R)-Bambuterol Inhibits BChE ~5× Faster than (S)-Bambuterol

(R)-Bambuterol inhibits human butyrylcholinesterase (BChE) with a rate constant approximately five times greater than that of (S)-bambuterol [1]. In a study of eight human BChE variants, (R)-bambuterol inhibition rate constants for homozygous usual (UU), fluoride-resistant (FF), and atypical (AA) variants ranged from 6.4 to 0.11 min⁻¹ µM⁻¹, with the (R)-enantiomer consistently showing faster inhibition across all variants [1]. A subsequent cross-species study confirmed that 'AChE and BChE of all studied species were progressively inhibited by both bambuterol enantiomers, with a preference for the (R)-bambuterol whose inhibition rate constants were about five times higher than that of (S)-bambuterol' [2]. Notably, BChE inhibition by bambuterol enantiomers was at least 8000 times faster than AChE inhibition, establishing both enantiomers as selective BChE inhibitors, but with (R)-bambuterol demonstrating superior kinetics [2].

Butyrylcholinesterase Cholinesterase Enzyme inhibition Stereoselective metabolism

Ulcerative Colitis Model Efficacy: (R)-Bambuterol Significantly Outperforms Both Racemate and (S)-Enantiomer in DSS-Induced Colitis

In a dextran sulfate sodium (DSS)-induced acute colitis mouse model, (R)-bambuterol produced significantly better therapeutic outcomes than either racemic (RS)-bambuterol or (S)-bambuterol [1]. Specifically, 'colitis severity was dramatically ameliorated by (R)-BMB, which was significantly better than the effect of (RS)-BMB or (S)-BMB, as evidenced by body weight loss, DAI, colon length, spleen/body weight ratio and histopathological manifestations' [1]. The efficacy of (R)-bambuterol was more notable than that of aminosalicylic acid (5-ASA), a standard-of-care comparator. Mechanistically, (R)-bambuterol treatment significantly diminished levels of inflammatory cytokines and macrophage infiltration, elevated β2AR expression, and decreased IL-6, IL-17, RORγt, and p-STAT3 in a dose-dependent manner in colon tissues [1].

Ulcerative colitis Inflammatory bowel disease β2AR agonist Immunopharmacology

Pharmacokinetic Equivalence with Racemate: (R)-Bambuterol Demonstrates Comparable AUC and Bioavailability to Racemic Bambuterol

A comparative pharmacokinetic study in rats and beagle dogs evaluated (R)-bambuterol versus racemic bambuterol following single-dose intravenous and oral administration [1]. After intravenous administration, no significant differences were observed between the two drugs in pharmacokinetic parameters. Following oral dosing, the AUC of (R)-bambuterol exhibited linear correlation with dose. When the same oral doses of (R)-enantiomer and racemate were administered, all pharmacokinetic parameters were equivalent [1]. Bioavailability of (R)-bambuterol and racemate were comparative and relatively high in beagle dogs. Bile transformation profiles were also similar, implicating that liver transformation accounts for the major metabolism of both compounds [1].

Pharmacokinetics Bioavailability ADME Chiral pharmacokinetics

Stereochemical Purity Enables Definitive Research: (R)-Bambuterol Available with Enantiomeric Excess ≥99%

High-purity (R)-bambuterol is accessible through validated enantioseparation and asymmetric synthesis methodologies. A preparative chiral HPLC method using an amylose-based Chiralpak AD column achieves effective separation of bambuterol enantiomers [1]. Alternatively, an enantioseparation method via diastereoisomeric salt formation with o-chloromandelic acid yields (R)-bambuterol with enantiomeric excess (ee) values and chemical purities both exceeding 99% [2]. A dedicated asymmetric synthesis route using (-)-B-chlorodiisopinocamphenylborane [(-)-DIP-chloride] as the chiral reducing agent produces (R)-bambuterol hydrochloride with ee up to 99%, with absolute configuration confirmed by circular dichroism spectroscopy and X-ray single crystal analysis [3].

Enantioselective synthesis Chiral purity Quality control Asymmetric synthesis

(R)-Bambuterol Research and Industrial Application Scenarios: Evidence-Based Procurement Guidance


Preclinical Asthma and COPD Pharmacology: Bronchodilation Studies Requiring Stereochemically Defined β2-Agonist Prodrugs

For research groups conducting preclinical bronchodilation studies in guinea pig, rat, or canine models, (R)-bambuterol provides approximately twice the bronchospasmolytic potency of racemic bambuterol with reduced cardiac chronotropic effects [1][2]. This potency advantage translates to lower effective doses, reduced systemic exposure to inactive stereoisomer, and cleaner pharmacological signals. The compound is particularly suitable for studies comparing chiral versus racemic prodrug strategies, investigations of stereoselective β2-adrenoceptor activation, and development of enantiopure long-acting oral bronchodilator formulations. Pharmacokinetic equivalence to the racemate simplifies dose conversion and regulatory bridging considerations [3].

Cholinesterase Pharmacology and Pharmacogenomics: BChE Stereoselective Inhibition Studies

(R)-Bambuterol inhibits human butyrylcholinesterase approximately five times faster than (S)-bambuterol, with consistent stereoselectivity observed across eight human BChE variants (UU, FF, AA homozygotes and heterozygotes) [1][2]. This makes (R)-bambuterol an essential tool compound for laboratories investigating BChE pharmacogenomics, prodrug activation kinetics in populations with atypical cholinesterase phenotypes, and the structural basis of stereoselective carbamoylation. The ≥8000× selectivity for BChE over AChE positions (R)-bambuterol as a highly specific probe for distinguishing BChE-mediated from AChE-mediated effects in complex biological systems [2].

Inflammatory Bowel Disease and β2AR Immunopharmacology Research

For research programs investigating β2-adrenoceptor agonists in ulcerative colitis or exploring repurposing opportunities, (R)-bambuterol demonstrates significantly better therapeutic outcomes than either racemic bambuterol or (S)-bambuterol in the DSS-induced colitis mouse model [1]. Efficacy metrics include preserved body weight, reduced disease activity index (DAI), maintained colon length, normalized spleen/body weight ratio, and improved histopathology—with overall efficacy more notable than 5-ASA. Procurement of (R)-bambuterol (not the racemate) is essential for colitis studies, as the observed therapeutic benefit is stereospecific to the R-enantiomer. This scenario is directly supported by peer-reviewed evidence establishing the stereochemical dependence of anti-inflammatory efficacy in this model [1].

Chiral Analytical Method Development and Reference Standard Qualification

(R)-Bambuterol with verified enantiomeric excess ≥99% [1][2] serves as a critical reference standard for chiral chromatographic method development and validation. The compound is suitable for establishing enantioselective HPLC methods on amylose-based chiral stationary phases (e.g., Chiralpak AD) [1] or macrocyclic antibiotic phases (Chirobiotic V, T, R) [3], for developing and validating LC-MS/MS methods for stereospecific quantification in biological matrices, and for qualifying chiral purity of bambuterol-containing formulations or research materials. The availability of both asymmetric synthesis [4] and diastereoisomeric resolution [2] routes provides orthogonal manufacturing pathways to support supply chain qualification and method robustness testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-bambuterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.